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Compound of Interest

Compound Name: Losartan Impurity 2

Cat. No.: B600979 Get Quote

A Comparative Guide to C18 Columns for
Losartan Impurity Separation
For Researchers, Scientists, and Drug Development Professionals

The accurate separation and quantification of impurities in active pharmaceutical ingredients

(APIs) like Losartan are critical for ensuring drug safety and efficacy. The choice of a High-

Performance Liquid Chromatography (HPLC) column is paramount in developing a robust and

reliable analytical method. This guide provides a comparative overview of various C18 columns

used for the separation of Losartan and its impurities, with supporting data from published

studies.

Experimental Workflow for Losartan Impurity
Analysis
The general workflow for analyzing Losartan and its impurities using HPLC is depicted below.

This process begins with sample preparation, followed by chromatographic separation and

data analysis to identify and quantify any impurities present.
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General Experimental Workflow for Losartan Impurity Analysis
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Caption: General Experimental Workflow for Losartan Impurity Analysis.

Comparison of C18 Columns for Losartan Impurity
Separation
The following tables summarize the experimental conditions and performance of different C18

columns as reported in various studies. This data allows for a comparative assessment of their

suitability for separating Losartan from its related substances.

Table 1: Chromatographic Conditions
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Column
Brand &
Type

Dimensions
Mobile
Phase

Elution
Mode

Flow Rate
(mL/min)

Detection
Wavelength
(nm)

ACCHROM

ODS-C18[1]

[2]

250 mm x 4.6

mm, 5 µm

A: 0.1%

Phosphoric

Acid in

WaterB:

Acetonitrile

Gradient 1.0 220

Agilent

Zorbax

Eclipse XDB

C18[3]

150 mm x 4.6

mm, 5 µm

0.1% v/v

Orthophosph

oric Acid :

Acetonitrile

(55:45, v/v)

Isocratic 1.0 225

Hypersil BDS

C18[4]

250 mm x 4.6

mm, 5 µm

Ammonium

Dihydrogen

Phosphate

Buffer (pH

3.0) :

Acetonitrile

(65:35, v/v)

Isocratic 1.5 254

Kromasil 100-

5C18[5]

250 mm x 4.6

mm, 5 µm

A: 0.1%

Phosphoric

Acid in

WaterB:

Acetonitrile

Gradient Not Specified 220

Zorbax RR

StableBond

C18[6][7]

100 mm x 3.0

mm, 3.5 µm

Gradient

Elution
Gradient Not Specified

Not Specified

(MS

Detection)

Atlantis

Premier BEH

C18 AX[8]

Not Specified

Not Specified

(for

nitrosamine

impurities)

Not Specified Not Specified

Not Specified

(MS

Detection)
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Nucleodur

MN-C18[9]

[10]

250 mm x 4.6

mm, 5 µm

0.02 M

Phosphate

Buffer (pH

4.0) :

Acetonitrile

(55:45, v/v)

Isocratic 1.0

Excitation:

245 nm,

Emission:

400 nm

(Losartan) &

440 nm

(Amlodipine)

Phenomenex,

Inertsil ODS,

YMC C18[11]

Not Specified

Methanol :

Acetonitrile

(50:50, v/v),

pH 3.0

Isocratic 1.0 208

Conventional

RP-C18[12]

75 mm x 4.6

mm, 3.5 µm

A: 0.02 M

Ammonium

Acetate (pH

7.2)B:

Ethanol

Gradient 0.8 230

Table 2: Performance Data
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Column Brand & Type Key Performance Metrics

ACCHROM ODS-C18[1][2]

Good separation of Losartan and eleven related

impurities and degradation products. Linear

regression (r) > 0.9995. Average recovery rates

between 97.00-103.00%.

Agilent Zorbax Eclipse XDB C18[3]

Retention time for Losartan was about 2.6

minutes. The method was validated for

precision, linearity, specificity, accuracy, and

ruggedness.

Hypersil BDS C18[4]

Tailing factor for the analyte peak was not more

than 3.0. Relative standard deviation of replicate

injections was not more than 2%. Good

recoveries ranging from 98.9% to 101.5%.

Kromasil 100-5C18[5]

Successfully used for the analysis and isolation

of two process-related impurities in Losartan

drug substance.

Zorbax RR StableBond C18[6][7]

Enabled the separation and subsequent

identification of known and unknown impurities,

including N-methyl-2-pyrrolidone (NMP), using

high-resolution mass spectrometry.

Atlantis Premier BEH C18 AX[8]

Demonstrated excellent performance in

retaining highly polar nitrosamine impurities like

NDMA, which can be challenging for standard

C18 columns. Achieved a limit of quantitation

(LOQ) of 0.5 ng/mL for nitrosamine impurities.

Nucleodur MN-C18[9][10]

Achieved successful simultaneous

determination of Losartan and Amlodipine with

good sensitivity.

Phenomenex, Inertsil ODS, YMC C18[11]

Among the evaluated columns, a C18 column

was found to be ideal, providing good peak

shape and resolution. The retention time for

Losartan was approximately 3.0 minutes.
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Conventional RP-C18[12]

A green HPLC method was developed for the

determination of NDEA impurity in Losartan and

Valsartan. Limits of detection and quantification

for NDEA were 0.2 and 0.5 µg/mL, respectively.

Detailed Experimental Protocols
Below are detailed methodologies from selected studies to provide a deeper understanding of

the experimental setups.

Method 1: ACCHROM ODS-C18 for Comprehensive
Impurity Profiling[1][2]

Column: ACCHROM ODS-C18 (250 mm × 4.6 mm, 5 µm)

Mobile Phase A: 0.1% phosphoric acid in water

Mobile Phase B: Acetonitrile

Gradient Program: A gradient elution program was utilized.

Flow Rate: 1.0 mL/min

Column Temperature: 35°C

Detection: UV at 220 nm

Key Application: This method was developed for the simultaneous quantitative determination

of Losartan potassium and eleven of its related impurities and degradation products in a

tablet formulation.

Method 2: Agilent Zorbax Eclipse XDB C18 for Rapid
Analysis[3]

Column: Agilent, Zorbax Eclipse XDB C18 (150 mm × 4.6 mm, 5 µm)

Mobile Phase: A mixture of 0.1% v/v orthophosphoric acid and acetonitrile (55:45, v/v)
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Elution: Isocratic

Flow Rate: 1.0 mL/min

Detection: UV at 225 nm

Key Application: This simple and rapid isocratic method was developed for the estimation of

Losartan potassium in dissolution samples of immediate and sustained-release tablets.

Method 3: Hypersil BDS C18 for Assay and Stability
Studies[4]

Column: Hypersil BDS C18 (250 mm x 4.6 mm, 5 µm)

Mobile Phase: A mixture of ammonium dihydrogen phosphate buffer (pH 3.0) and acetonitrile

(65:35, v/v)

Elution: Isocratic

Flow Rate: 1.5 mL/min

Detection: UV at 254 nm

Key Application: This method was validated for the assay of Losartan Potassium tablets and

to evaluate the stability of the drug substance after stress testing.

Conclusion
The selection of an appropriate C18 column for Losartan impurity separation is dependent on

the specific analytical goal. For comprehensive impurity profiling, a longer column with a

gradient elution program, such as the ACCHROM ODS-C18, has been shown to be effective in

separating a wide range of impurities. For rapid, routine quality control analysis, a shorter

column with an isocratic method, like the Agilent Zorbax Eclipse XDB C18, can provide efficient

results.

Furthermore, specialized columns like the Atlantis Premier BEH C18 AX are advantageous for

the analysis of highly polar impurities such as nitrosamines. The Hypersil BDS C18 has

demonstrated robustness for stability-indicating assays. Researchers should consider the
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specific impurities of interest, desired analysis time, and available instrumentation when

selecting a C18 column for Losartan impurity analysis. The data presented in this guide serves

as a valuable starting point for method development and optimization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b600979#benchmarking-of-different-c18-columns-for-
losartan-impurity-separation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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